3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with thiocarbonyl compounds, followed by cyclization with triazole derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or triazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 3-(2,4-Dichlorophenoxy)methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine.
- 3-(2,4-Dichlorophenoxy)methyl)-1,2,4-triazolo[5,1-b][1,3,5]thiadiazine .
Uniqueness
What sets 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which can lead to unique pharmacological properties. For example, the presence of the fluorophenoxy group may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C17H13FN4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-11-3-2-4-12(9-11)16-21-22-15(19-20-17(22)24-16)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3 |
InChI Key |
LCJPWCLQQHDEEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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